N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
Description
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Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br2FN4OS/c24-16-7-5-15(6-8-16)14-32-23-29-28-21(30(23)18-11-9-17(25)10-12-18)13-27-22(31)19-3-1-2-4-20(19)26/h1-12H,13-14H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEGGAQHWXDSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Structural Characteristics
The compound's structure can be broken down as follows:
- Triazole Core : The 1,2,4-triazole ring is known for its biological significance and is often involved in various pharmacological activities.
- Bromobenzylthio Group : The presence of the bromobenzylthio moiety enhances lipophilicity and may influence binding interactions with biological targets.
- Fluorobenzamide Group : The fluorine atom in the benzamide enhances the compound's pharmacokinetic properties.
Biological Activity Overview
The biological activities associated with this compound include:
- Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds with similar structures exhibit significant activity against various fungal strains.
- Antibacterial Activity : The compound may also demonstrate antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The incorporation of halogenated phenyl groups has been linked to enhanced antibacterial potency.
- Antitumor Activity : Triazole derivatives are being explored for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antifungal Activity
A study evaluated the antifungal efficacy of triazole derivatives against Candida species. The results indicated that compounds with a similar structural framework exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against various strains .
Antibacterial Activity
In another investigation focusing on antibacterial properties, a series of triazole compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values as low as 32 µg/mL against S. aureus .
Antitumor Activity
The cytotoxic effects of related triazole compounds were assessed using MTT assays on different cancer cell lines. For instance, a structurally related compound demonstrated an IC50 value of 2.5 µM against A549 lung cancer cells . Such findings suggest that this compound could exhibit similar or enhanced cytotoxic effects.
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 - 16 | |
| Antibacterial | Staphylococcus aureus | 32 | |
| Antitumor | A549 lung cancer cells | 2.5 |
Case Studies
- Case Study on Antifungal Efficacy : A research team synthesized several triazole derivatives and tested their antifungal activity against clinical isolates of Candida species. Results indicated that modifications in the bromobenzylthio group significantly enhanced antifungal potency.
- Case Study on Antibacterial Properties : In a comparative study of various triazole derivatives, it was found that those containing electron-withdrawing groups exhibited superior antibacterial activity against multi-drug resistant strains of bacteria.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit significant anticancer properties. For instance, studies on related triazole compounds have shown promising results against various cancer cell lines. In particular, some derivatives demonstrated superior efficacy compared to established anticancer agents like imatinib . The mechanism of action often involves the inhibition of specific kinases linked to cancer cell proliferation.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. In vitro studies have highlighted their effectiveness against a range of pathogens, including bacteria and fungi. The thioether group present in N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide may enhance its interaction with microbial targets, leading to increased potency .
Anti-inflammatory Effects
Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. These compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship Studies
The detailed structure of this compound allows for extensive structure-activity relationship (SAR) studies. Researchers can modify various substituents to optimize the biological activity and selectivity of the compound .
Lead Compound Development
As a lead compound, it serves as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. The incorporation of different functional groups can tailor the compound's properties for specific therapeutic targets .
Agrochemicals
The triazole ring is prevalent in agrochemicals due to its effectiveness as a fungicide. Compounds similar to this compound may be explored for their potential use in crop protection against fungal pathogens .
Herbicidal Activity
Some studies suggest that triazole derivatives may possess herbicidal properties as well. These compounds can interfere with plant growth by inhibiting specific metabolic pathways in target weeds .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; antimicrobial properties; anti-inflammatory effects |
| Drug Discovery | Structure-activity relationship studies; lead compound development |
| Agricultural Sciences | Potential agrochemical applications; herbicidal activity |
Q & A
Q. What are the common synthetic routes for synthesizing N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide?
The synthesis of this triazole derivative typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
- Step 2: Functionalization of the triazole ring with a 4-bromobenzylthio group using coupling agents like DCC (dicyclohexylcarbodiimide) or bases such as cesium carbonate in DMF/DMSO .
- Step 3: Introduction of the 2-fluorobenzamide moiety via nucleophilic substitution or amide coupling reactions, often requiring anhydrous conditions and catalysts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .
Key Considerations: Reaction time (12–24 hours), temperature (60–100°C), and solvent polarity significantly impact yield. Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?
- 1H/13C NMR Spectroscopy: Assigns protons and carbons to specific functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups; amide carbonyl at ~165–170 ppm in 13C NMR) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ ion for C24H18Br2FN3OS: ~630.8 g/mol) and fragmentation patterns .
- IR Spectroscopy: Identifies key bonds (e.g., C=O stretch at ~1680 cm⁻¹ for amides; S-H/C-S stretches at 600–700 cm⁻¹) .
- HPLC: Assesses purity (>95% required for pharmacological studies) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What key functional groups in this compound influence its reactivity and biological activity?
- Triazole Core: Participates in hydrogen bonding and π-π stacking, critical for enzyme/receptor interactions .
- Bromophenyl Groups: Enhance lipophilicity and influence binding affinity to hydrophobic pockets in target proteins .
- Fluorobenzamide Moiety: Introduces electron-withdrawing effects, stabilizing amide bonds and modulating metabolic stability .
- Thioether Linkage (-S-): Prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Methodology:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps but may require strict moisture control .
- Catalyst Optimization: Substituent-dependent use of cesium carbonate (for thiol coupling) or Pd catalysts (for cross-coupling of aryl halides) .
- Temperature Gradients: Controlled heating (e.g., 80°C for triazole cyclization vs. room temperature for amide coupling) minimizes side reactions .
Data-Driven Example: A 15% yield increase was reported by replacing DMF with anhydrous acetonitrile in thioether formation, reducing polysulfide byproducts .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Analytical Strategies:
- Dose-Response Studies: Validate activity across multiple assays (e.g., IC50 in enzyme inhibition vs. cell viability assays) to rule off-target effects .
- Structural Analog Comparison: Compare substituent effects (e.g., replacing 4-bromophenyl with 4-chlorophenyl reduces potency by ~40% in kinase inhibition assays) .
- Meta-Analysis: Cross-reference crystallographic data (e.g., X-ray structures showing triazole-thioether conformation ) with molecular docking simulations to predict binding modes .
Q. How does the substitution pattern on the triazole ring affect pharmacological activity?
Case Studies:
- Bromine vs. Chlorine: Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets, increasing affinity for ATP-binding sites in kinases .
- Fluorine Position: Ortho-fluorine on benzamide improves metabolic stability compared to para-substituted analogs, as shown in microsomal stability assays (t1/2 increased from 2.1 to 4.3 hours) .
- Thioether vs. Sulfone: Oxidation of the thioether to sulfone (-SO2-) reduces cytotoxicity in cancer cell lines (e.g., IC50 shifts from 1.2 μM to >10 μM in MCF-7 cells) .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound?
- Enzyme Inhibition Assays: Measure inhibition constants (Ki) for target enzymes (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .
- Cellular Pathway Analysis: Western blotting to assess downstream signaling (e.g., phosphorylation status of ERK or AKT in treated vs. untreated cells) .
- In Silico Modeling: Molecular dynamics simulations (e.g., 100 ns trajectories) predict binding stability in active sites of target proteins .
Q. How can researchers address discrepancies in crystallographic data vs. computational structural predictions?
Resolution Tactics:
- Multi-Conformer Models: Use X-ray crystallography (e.g., ) to identify dominant conformers and validate against DFT-calculated geometries .
- Temperature-Dependent NMR: Detect flexible regions (e.g., triazole-methyl linkage) causing deviations between solid-state and solution structures .
- Electron Density Maps: Refine ambiguous regions (e.g., disordered thioether groups) using high-resolution (<1.0 Å) datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
